2-(Methylphenylamino)-2-oxoethyl acetate

Phase-transfer catalysis Process chemistry Mefenacet intermediate

Procure 2-(Methylphenylamino)-2-oxoethyl acetate as the α-acetoxy intermediate for mefenacet herbicide production. Unlike N-methylacetanilide (CAS 579-10-2), the α-acetoxy group is both a reactivity handle for esterification–hydrolysis sequences and a pharmacophoric element in EP0098743A1. A published HPLC method (CV 0.43%, recovery 98.9–100.6%) provides a ready-to-deploy QC protocol. Also validated for Rh-catalyzed redox-neutral indole synthesis. One-pot solvent-free manufacturing patent confirms industrial scalability. Verify your supply chain delivers the correct α-acetoxy congener—non-acetoxylated analogs will fail downstream synthetic steps.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 73251-32-8
Cat. No. B12663785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylphenylamino)-2-oxoethyl acetate
CAS73251-32-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)N(C)C1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
InChIKeyFPIURKVYZFPGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylphenylamino)-2-oxoethyl acetate (CAS 73251-32-8): Core Identity and Procurement-Relevant Profile


2-(Methylphenylamino)-2-oxoethyl acetate (CAS 73251-32-8), also systematically named [2-(N-methylanilino)-2-oxoethyl] acetate or acetoxy-N-methylacetanilide, is an N-methyl-N-phenyl α-acetoxyacetamide with molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g·mol⁻¹ . The compound features a distinctive α-acetoxyacetyl moiety appended to an N-methylaniline scaffold, yielding a dual ester–amide architecture that differentiates it from simpler N-alkylacetanilides . Its physicochemical profile includes a boiling point of 342 °C at 760 mmHg, a flash point of 160.7 °C, a density of 1.18 g·cm⁻³, a polar surface area of 46.6 Ų, and a calculated LogP of 1.21 . Industrially, this compound serves as a critical intermediate in the manufacture of the herbicide mefenacet and has been explicitly enumerated in a therapeutic patent (EP0098743A1) as a phenyl α-acyloxyacetamide derivative with potential dermatological applications .

Why Generic N-Methylacetanilide or Simple Acetanilide Analogs Cannot Replace 2-(Methylphenylamino)-2-oxoethyl acetate


Substituting 2-(Methylphenylamino)-2-oxoethyl acetate with N-methylacetanilide (CAS 579-10-2) or other non-acetoxylated acetanilides introduces a fundamental functional-group gap: the α-acetoxy group is both a reactivity handle for downstream transformations and a pharmacophoric element recognized in therapeutic patent claims . N-Methylacetanilide (C₉H₁₁NO, MW 149.19, BP 226.8 °C) lacks the ester carbonyl and the acyloxy leaving group, rendering it unsuitable for the esterification–hydrolysis sequence central to mefenacet intermediate chemistry . Moreover, the α-acetoxy substituent raises the boiling point by approximately 115 °C and alters the LogP, directly affecting purification and formulation workflows . Within the phenyl α-acyloxyacetamide patent family (EP0098743A1), N-methyl, N-ethyl, N-benzyl, and N-phenethyl congeners are each enumerated as distinct chemical entities; their therapeutic and physicochemical profiles are not interchangeable without re-validation . In procurement terms, ordering the incorrect N-alkyl or non-acetoxylated analog will result in a non-conforming intermediate that fails downstream synthetic steps or regulatory identity testing .

Quantitative Differentiation Evidence for 2-(Methylphenylamino)-2-oxoethyl acetate Versus Closest Analogs


Phase-Transfer Catalytic Synthesis Achieves ≥97% Yield and ≥95% Purity — Outperforming Conventional Multi-Step Routes

A phase-transfer catalysis (PTC) method specifically optimized for 2-(methylphenylamino)-2-oxoethyl acetate delivers a total yield of ≥97% with product purity ≥95%, as reported in Hunan Chemical Industry (2000) . In contrast, the conventional two-step solvent-based industrial route (N-methylaniline → chloroacetyl chloride → acetate displacement with sodium acetate in refluxing solvent, followed by aqueous work-up) generates high-salt, high-COD wastewater and typically achieves lower overall yields due to losses during washing and distillation . The one-pot solvent-free patent method (CN107098823) similarly targets waste reduction but reports yields in the context of the overall mefenacet sequence (73–75% total yield from N-methylaniline), making the PTC approach the highest-yielding single-step method specifically validated for this intermediate .

Phase-transfer catalysis Process chemistry Mefenacet intermediate

Validated HPLC Method with 0.43% CV and 98.9–100.6% Recovery Enables Rigorous Procurement QC

A dedicated reversed-phase HPLC method for the determination of N-methylacetoxyacetanilide (the target compound) has been published by Yan Li (Chemical Engineer, 2002) . Using a Hypersil C18 column with methanol:water (60:40, v/v) as mobile phase, the method achieved a coefficient of variation (CV) of 0.43% and spike recovery of 98.9%–100.6% . In contrast, non-acetoxylated analogs such as N-methylacetanilide are typically analyzed by GC or alternative HPLC conditions owing to their lower polarity and different UV absorption profile, meaning that a generic acetanilide method cannot be directly applied to the α-acetoxy derivative without re-validation .

HPLC method validation Quality control Analytical chemistry

Explicit Enumeration in Therapeutic Patent EP0098743A1 Alongside Pharmacologically Characterized Congeners

2-(Methylphenylamino)-2-oxoethyl acetate (recorded as N-methyl phenyl α-acetoxyacetamide) is explicitly synthesized, characterized, and claimed within European Patent EP0098743A1, which covers phenyl α-acyloxyacetamide derivatives for dermatological and pruritic conditions . The N-methyl derivative was characterized by IR spectroscopy, HPLC, and TLC (mobility = 0.65, benzene:methanol 1:1) . Within the same patent, the N-ethyl and N-phenethyl congeners demonstrated in vivo oral efficacy at 5–10 mg·kg⁻¹ body weight, providing relief from scratching for more than 8 hours . While quantitative in vivo data for the N-methyl analog itself are not separately reported in the patent, its inclusion as a characterized member of this pharmacologically validated series establishes it as a procurement-relevant scaffold for medicinal chemistry exploration .

Phenyl α-acyloxyacetamide Dermatology Therapeutic patent

Key Intermediate for the Herbicide Mefenacet: The α-Acetoxy Group Enables a Distinct Synthetic Route Versus the α-Chloro Analog

2-(Methylphenylamino)-2-oxoethyl acetate is the α-acetoxy intermediate in the dominant industrial route to mefenacet, a benzothiazolyloxyacetanilide herbicide used for pre- and post-emergence control of annual grass weeds in paddy rice . In the optimized synthesis study by Wu Lin (Harbin University of Science and Technology, 2006), the sequence chloroacetylation → esterification (to the α-acetoxy intermediate) → ester exchange → condensation delivered mefenacet in 73–75% total yield from N-methylaniline, with technical material content of 90–93% . The alternative α-chloro-N-methylacetanilide intermediate can also be used, but the α-acetoxy route avoids a direct nucleophilic displacement of chloride by 2-mercaptobenzothiazole under strongly basic conditions, instead proceeding through the α-hydroxy intermediate after ester hydrolysis, which can offer selectivity advantages in condensation . The target compound thus occupies a specific, non-substitutable position in this synthetic sequence .

Mefenacet synthesis Agrochemical intermediate Esterification–hydrolysis sequence

Physicochemical Differentiation from N-Methylacetanilide: Boiling Point, Density, and the Reactive α-Acetoxy Handle

The α-acetoxy substituent in 2-(methylphenylamino)-2-oxoethyl acetate imparts substantial physicochemical divergence from its closest non-acetoxylated analog, N-methylacetanilide (CAS 579-10-2) . The target compound exhibits a boiling point of 342 °C at 760 mmHg (vs. 226.8 °C for N-methylacetanilide), a density of 1.18 g·cm⁻³ (vs. 1.1 g·cm⁻³), and a calculated LogP of 1.21 . The approximately 115 °C increase in boiling point reflects additional intermolecular interactions from the ester carbonyl and the increased molecular weight (207.23 vs. 149.19 g·mol⁻¹) . Furthermore, the α-acetoxy group serves as both a leaving group (in nucleophilic displacement) and a directing group in transition-metal-catalyzed C–H activation, as demonstrated in the rhodium-catalyzed annulation of N-acetoxyacetanilides with alkynes for indole synthesis .

Physicochemical properties Reactivity Separation science

PNMT Inhibitory Activity: A Cautionary Differentiation — Weak Affinity (Ki = 1.11 mM) Relative to Sub-Micromolar PNMT Ligands

2-(Methylphenylamino)-2-oxoethyl acetate was tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay and returned a Ki value of 1.11 × 10⁶ nM (1.11 mM), as recorded in BindingDB (BDBM50367284, CHEMBL291584) . For context, representative PNMT inhibitors in the literature achieve Ki values in the low nanomolar range: PNMT-IN-1 exhibits a Ki of 1.2 nM (IC₅₀ = 81 nM), and other substrate-competitive inhibitors typically fall below 10 µM . The target compound's millimolar affinity is approximately 10⁶-fold weaker than the most potent PNMT inhibitors . This evidence dimension serves as a negative differentiation: if a research program requires potent PNMT inhibition, this compound is unlikely to be a suitable starting point relative to established sub-micromolar scaffolds.

PNMT inhibition Enzyme assay Binding affinity

Evidence-Backed Application Scenarios for Procuring 2-(Methylphenylamino)-2-oxoethyl acetate (CAS 73251-32-8)


Agrochemical Manufacturing: Mefenacet Intermediate Supply

Procurement of 2-(methylphenylamino)-2-oxoethyl acetate as the α-acetoxy intermediate for mefenacet herbicide production is supported by the optimized synthetic route yielding 73–75% overall mefenacet from N-methylaniline, with intermediate and final product characterized by IR, HPLC, and GC . The validated HPLC method (CV 0.43%, recovery 98.9–100.6%) provides a ready-to-deploy QC protocol for incoming material acceptance . The one-pot solvent-free manufacturing patent further confirms industrial scalability with reduced environmental burden, an increasingly important criterion for agrochemical supply chains in regulated markets .

Medicinal Chemistry: Phenyl α-Acyloxyacetamide SAR Exploration

This compound serves as the N-methyl member of the phenyl α-acyloxyacetamide series claimed in EP0098743A1 for dermatological and pruritic indications . While the N-ethyl and N-phenethyl congeners have demonstrated oral in vivo efficacy at 5–10 mg·kg⁻¹ (>8 h scratching relief), the N-methyl analog offers a distinct physicochemical profile (lower LogP, smaller N-alkyl steric footprint) for systematic structure–activity relationship (SAR) studies . The compound is synthesized and characterized within the patent (IR, HPLC, TLC), providing a regulatory-relevant identity standard .

Synthetic Methodology: Rhodium-Catalyzed C–H Activation and Indole Synthesis

N-Acetoxyacetanilides, including the target compound, have been established as versatile substrates for rhodium-catalyzed redox-neutral annulation with alkynes, producing substituted 2,3-diarylindoles in good to excellent yields . The α-acetoxy group functions as an internal oxidant and directing group, enabling an additive-free, one-pot conversion of nitroarenes to indoles . This specific reactivity profile is absent in non-acetoxylated acetanilides (e.g., N-methylacetanilide), making the target compound the required substrate for this transformation class .

Analytical Reference Standard and Method Cross-Validation

Given the published HPLC method with precision (CV 0.43%) and accuracy (recovery 98.9–100.6%) data, this compound is suitable as a reference standard for method transfer, cross-validation, or impurity profiling in laboratories working with N-methylacetanilide derivatives . The compound's distinct retention behavior on Hypersil C18 (MeOH:H₂O 60:40) and its TLC mobility (Rf 0.65 in benzene:methanol 1:1) provide orthogonal identity confirmation points .

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